molecular formula C10H9Cl2NO4 B094508 Glycine, N-((2,4-dichlorophenoxy)acetyl)- CAS No. 17212-10-1

Glycine, N-((2,4-dichlorophenoxy)acetyl)-

Cat. No.: B094508
CAS No.: 17212-10-1
M. Wt: 278.09 g/mol
InChI Key: ZSUWKPLZWNKGFI-UHFFFAOYSA-N
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Description

Glycine, N-((2,4-dichlorophenoxy)acetyl)- is an organic compound with the molecular formula C10H9Cl2NO4. It is a derivative of glycine, where the amino group is substituted with a 2,4-dichlorophenoxyacetyl group. This compound is known for its applications in various fields, including chemistry and biology, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-((2,4-dichlorophenoxy)acetyl)- typically involves the reaction of glycine with 2,4-dichlorophenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Temperature: Room temperature to 50°C
  • Solvent: Aqueous or organic solvent like dichloromethane
  • Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods: On an industrial scale, the production of Glycine, N-((2,4-dichlorophenoxy)acetyl)- follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves:

  • Continuous flow reactors to maintain consistent reaction conditions
  • Use of catalysts to enhance reaction rates
  • Purification steps such as crystallization or chromatography to isolate the final product

Chemical Reactions Analysis

Types of Reactions: Glycine, N-((2,4-dichlorophenoxy)acetyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield glycine and 2,4-dichlorophenoxyacetic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.

    Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Glycine and 2,4-dichlorophenoxyacetic acid

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Glycine, N-((2,4-dichlorophenoxy)acetyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its role as a herbicide.

    Medicine: Investigated for its potential therapeutic applications, although specific uses are still under research.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Glycine, N-((2,4-dichlorophenoxy)acetyl)- involves its interaction with specific molecular targets. In biological systems, it can act as a herbicide by inhibiting the growth of plants. The compound interferes with the plant’s metabolic pathways, leading to the accumulation of toxic intermediates and ultimately causing plant death. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

    2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a similar structure but lacking the glycine moiety.

    Glycine Derivatives: Other derivatives of glycine with different substituents on the amino group.

Uniqueness: Glycine, N-((2,4-dichlorophenoxy)acetyl)- is unique due to the presence of both the glycine and 2,4-dichlorophenoxyacetyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO4/c11-6-1-2-8(7(12)3-6)17-5-9(14)13-4-10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUWKPLZWNKGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938092
Record name N-[2-(2,4-Dichlorophenoxy)-1-hydroxyethylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17212-10-1
Record name Glycine, N-((2,4-dichlorophenoxy)acetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017212101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(2,4-Dichlorophenoxy)-1-hydroxyethylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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